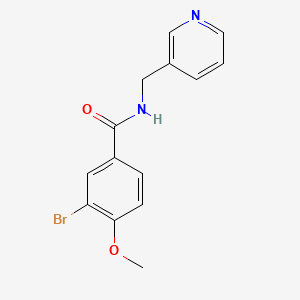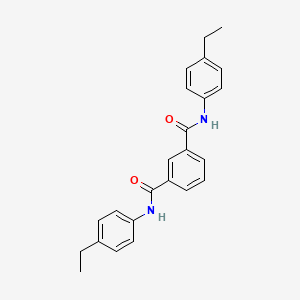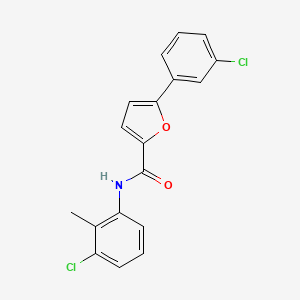
3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-bromo-4-methoxy-N-(3-pyridinylmethyl)benzamide is a compound of interest due to its structural similarity to various benzamide derivatives that have been studied for their potential biological activities, including antipsychotic, anticancer, and antibacterial properties. The presence of bromo, methoxy, and pyridinylmethyl groups in its structure suggests that it could exhibit unique chemical and physical properties, making it a subject of interest for synthesis and analysis within the scientific community.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of corresponding benzoic acids with amines or amides under dehydration conditions. For compounds similar to this compound, the synthesis process may involve bromination, methoxylation, and the introduction of the pyridinylmethyl group through nucleophilic substitution reactions (Hirokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using X-ray diffraction, NMR spectroscopy, and computational methods such as DFT calculations. These analyses provide insights into the conformation, bond lengths, and angles, as well as the potential for intramolecular hydrogen bonding, which can influence the biological activity of the compound (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including halogenation, methylation, and reactions with nucleophiles, depending on the functional groups present in the compound. The chemical reactivity can be influenced by the electron-withdrawing or electron-donating nature of the substituents, affecting the compound's ability to undergo electrophilic or nucleophilic substitution reactions (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline form, can be determined through thermal analysis, solubility tests, and X-ray diffraction studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, can be influenced by the presence and position of the bromo and methoxy groups, as well as the pyridinylmethyl moiety. These groups can affect the electron density on the benzamide core, altering its reactivity in chemical reactions (Akbaba et al., 2010).
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(7-12(13)15)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWWMCMNKBESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
